Kinase Selectivity Profile: NMS-P715 Demonstrates High Specificity Against a Broad 60-Kinase Panel
NMS-P715 demonstrates high specificity for MPS1/TTK. In a biochemical kinase selectivity screening panel comprising 60 kinases, NMS-P715 exhibited no inhibition of any kinase below an IC50 of 5 µM. Only three kinases (CK2, MELK, and NEK6) were inhibited below 10 µM, and notably, NMS-P715 showed no activity against closely related mitotic kinases including PLK1, CDK1, Aurora A, Aurora B, or the SAC kinase BUB1 [1]. In contrast, the earlier MPS1 inhibitor AZ3146 (IC50 ~35 nM) exhibits significant off-target inhibition, reducing FAK, JNK1, JNK2, and Kit activity by 43%, 68%, 64%, and 58% respectively at concentrations relevant to cellular assays [2].
| Evidence Dimension | Kinase Selectivity Panel Inhibition Threshold |
|---|---|
| Target Compound Data | No kinases inhibited below 5 µM; only 3 kinases (CK2, MELK, NEK6) inhibited below 10 µM. No activity against PLK1, CDK1, Aurora A/B, BUB1. |
| Comparator Or Baseline | AZ3146: Significant off-target inhibition of FAK (43%), JNK1 (68%), JNK2 (64%), and Kit (58%). |
| Quantified Difference | NMS-P715: >5 µM IC50 for 57/60 kinases vs. AZ3146: 43-68% inhibition of four off-targets at screening concentrations. |
| Conditions | In vitro kinase assay using either strong anion exchanger-based assay or P81 Multiscreen plate format. |
Why This Matters
Researchers requiring a clean MPS1-selective probe with minimal kinome off-target activity should prioritize NMS-P715 over AZ3146 to avoid confounding phenotypes arising from FAK/JNK pathway modulation.
- [1] MPS1 Inhibitor, NMS-P715 - Calbiochem technical datasheet. Catalog No. 475949. EMD Millipore/Sigma-Aldrich. View Source
- [2] AZ3146 Ligand Page. IUPHAR/BPS Guide to Pharmacology. View Source
